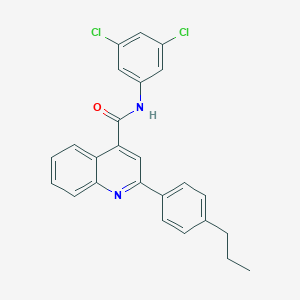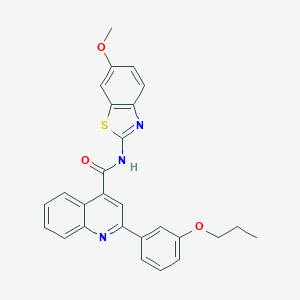![molecular formula C16H15IN6O4S B446518 4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B446518.png)
4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a sulfamoyl group, and a methoxypyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction involving the corresponding sulfonyl chloride and an amine.
Coupling with Methoxypyrimidinyl Moiety: The final step involves coupling the methoxypyrimidinyl moiety with the pyrazole-sulfamoyl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The iodine atom at the 4-position of the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving sulfamoyl and pyrazole derivatives.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-iodopyrazole: A simpler analog that lacks the sulfamoyl and methoxypyrimidinyl groups.
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide: A similar compound without the iodine atom.
Uniqueness
The presence of the iodine atom at the 4-position of the pyrazole ring and the combination of the sulfamoyl and methoxypyrimidinyl groups make 4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide unique. These structural features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C16H15IN6O4S |
|---|---|
Molecular Weight |
514.3g/mol |
IUPAC Name |
4-iodo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15IN6O4S/c1-23-8-12(17)15(21-23)16(24)20-10-3-5-11(6-4-10)28(25,26)22-13-7-14(27-2)19-9-18-13/h3-9H,1-2H3,(H,20,24)(H,18,19,22) |
InChI Key |
USRZVCGFRYFURB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)I |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B446438.png)
![2-[(2,3-Dimethoxybenzoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446439.png)
![2,2-dichloro-N-[1-(2,5-dimethylphenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B446443.png)
![Dimethyl 2-{[(2-thien-2-ylquinolin-4-yl)carbonyl]amino}terephthalate](/img/structure/B446444.png)


![isopropyl 6-ethyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446449.png)
![2-chloro-1-(chloromethyl)ethyl 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B446450.png)
![N-(sec-butyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446452.png)
![Methyl 2-{[3-phenylprop-2-enoyl]amino}-4,2'-bithiophene-3-carboxylate](/img/structure/B446454.png)

![Propyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B446457.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B446458.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B446459.png)
